1-Cyclohexyl-3-[(3,4-dimethoxyphenyl)methyl]urea
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Description
1-Cyclohexyl-3-[(3,4-dimethoxyphenyl)methyl]urea is a useful research compound. Its molecular formula is C16H24N2O3 and its molecular weight is 292.37 g/mol. The purity is usually 95%.
The exact mass of the compound N-cyclohexyl-N'-(3,4-dimethoxybenzyl)urea is 292.17869263 g/mol and the complexity rating of the compound is 319. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Future Directions
The compound and its derived metal complexes have shown significant potential in the field of medical research, particularly in the study of cytotoxicity and growth inhibition of tumor cells . This suggests that “N-cyclohexyl-N’-(3,4-dimethoxybenzyl)urea” and its derivatives could be further explored for their potential applications in cancer research and treatment .
Mechanism of Action
Target of Action
A structurally similar compound, n-cyclohexyl-n’-(4-iodophenyl)urea, has been reported to target bifunctional epoxide hydrolase 2 in humans .
Mode of Action
The compound contains a 3,4-dimethoxybenzyl group, which acts as a protective group for the thiol moiety, increasing the solubility and stability of the precursor . This group becomes cleaved off during monolayer formation, especially at elevated temperature (60 °C) and in the presence of protons (trifluoroacetic acid) .
Biochemical Pathways
The 3,4-dimethoxybenzyl group is known to facilitate the formation of self-assembled monolayers (sams) of aromatic thiolates .
Result of Action
A structurally similar compound, n-cyclohexyl-n’-(4-iodophenyl)urea, has been used in experimental studies .
Action Environment
The action of N-cyclohexyl-N’-(3,4-dimethoxybenzyl)urea can be influenced by environmental factors such as temperature and the presence of protons. For instance, the 3,4-dimethoxybenzyl group becomes cleaved off during monolayer formation, especially at elevated temperature (60 °C) and in the presence of protons (trifluoroacetic acid) .
Properties
IUPAC Name |
1-cyclohexyl-3-[(3,4-dimethoxyphenyl)methyl]urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3/c1-20-14-9-8-12(10-15(14)21-2)11-17-16(19)18-13-6-4-3-5-7-13/h8-10,13H,3-7,11H2,1-2H3,(H2,17,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZLQUCWRRQDHPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)NC2CCCCC2)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.